molecular formula C39H66ClN5O8 B1150416 D8-MMAF hydrochloride

D8-MMAF hydrochloride

Cat. No.: B1150416
M. Wt: 776.5 g/mol
InChI Key: BUPKFQQDMNUXOY-HKTWAXPZSA-N
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Description

D8-MMAF (hydrochloride) is a deuterated form of MMAF (hydrochloride), which is a potent inhibitor of tubulin polymerization. This compound is used as a cytotoxic component in antibody-drug conjugates (ADCs) and has significant applications in cancer therapy due to its ability to disrupt microtubule formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D8-MMAF (hydrochloride) involves the deuteration of MMAF (hydrochloride). The process typically includes the incorporation of deuterium atoms into the molecular structure of MMAF (hydrochloride) through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of D8-MMAF (hydrochloride) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet the standards required for scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

D8-MMAF (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

D8-MMAF (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

D8-MMAF (hydrochloride) exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

    MMAF (hydrochloride): The non-deuterated form of D8-MMAF (hydrochloride), also used in ADCs.

    MMAE (hydrochloride): Another microtubule-disrupting agent used in ADCs, but with different potency and toxicity profiles.

Uniqueness

D8-MMAF (hydrochloride) is unique due to its deuterated nature, which can provide advantages in terms of stability and reduced metabolic degradation compared to its non-deuterated counterpart .

Biological Activity

D8-MMAF hydrochloride is a deuterated derivative of monomethyl auristatin F (MMAF), a potent microtubule-disrupting agent. This compound has garnered attention for its significant antitumor activity and unique properties that enhance its stability and bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and applications in therapeutic development.

  • Molecular Formula : C₁₃H₁₅ClN₂O₃
  • Molecular Weight : 284.72 g/mol
  • Deuteration : The presence of deuterium enhances the compound's stability and allows for advanced tracking in biological studies.

This compound primarily functions as a microtubule inhibitor. Its mechanism involves disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis in cancer cells. The compound's enhanced stability due to deuteration allows for prolonged activity in biological systems, making it an effective agent in targeted cancer therapies.

Cytotoxicity Profiles

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for D8-MMAF against several cell lines:

Cell LineIC50 (nM)
Karpas 299119
H3396105
786-O257
Caki-1200

These values indicate that D8-MMAF is significantly more potent than its non-deuterated counterpart, MMAF, particularly in targeting CD30-positive cell lines .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other microtubule inhibitors. The following table highlights some notable comparisons:

Compound NameStructure SimilarityUnique Features
Monomethyl Auristatin FHighNon-deuterated form; widely used in cancer therapy
MMAF HydrochlorideModerateLacks deuterium; less stable than D8-MMAF
DM1 (Maytansine)ModerateDifferent mechanism; targets tubulin similarly
VincristineLowDifferent structural class; alkaloid-based

D8-MMAF's unique deuterated structure not only enhances its stability but also facilitates better tracking in pharmacokinetic studies .

Case Studies and Clinical Applications

This compound is being explored for its potential use in antibody-drug conjugates (ADCs). In preclinical studies, conjugates containing D8-MMAF have shown enhanced efficacy compared to free drug forms. For instance, cAC10-L1-D8-MMAF4 demonstrated over 2200-fold increased potency against CD30-positive cell lines compared to free MMAF .

Example Study

In a study by Doronina et al., the efficacy of MMAF conjugates was evaluated, demonstrating significant tumor regression in mouse models when administered as part of ADCs. The maximum tolerated dose (MTD) was found to be >16 mg/kg for MMAF, indicating a favorable safety profile compared to other agents like MMAE .

Properties

Molecular Formula

C39H66ClN5O8

Molecular Weight

776.5 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1/i4D3,5D3,24D,33D;

InChI Key

BUPKFQQDMNUXOY-HKTWAXPZSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC.Cl

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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